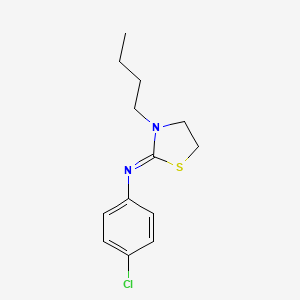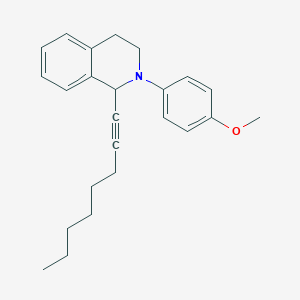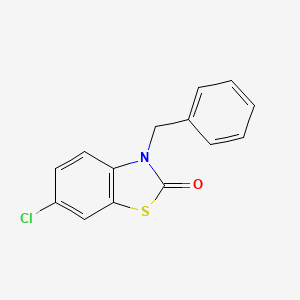![molecular formula C12H11N3O2 B14214552 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione CAS No. 828931-75-5](/img/structure/B14214552.png)
1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt cell wall synthesis or interfere with DNA replication .
Comparaison Avec Des Composés Similaires
1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione can be compared with other imidazole derivatives:
1-Benzylimidazole: Similar structure but lacks the dihydro and dione functionalities.
2-Phenylimidazole: Contains a phenyl group instead of a benzyl group, leading to different chemical properties and applications.
Imidazo[1,2-a]benzimidazole: Contains an additional fused benzene ring, which can alter its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
828931-75-5 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
1-benzyl-2,3-dihydroimidazo[1,2-a]imidazole-5,6-dione |
InChI |
InChI=1S/C12H11N3O2/c16-10-11(17)15-7-6-14(12(15)13-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
PCRGAVZBRYTABH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)C(=O)N=C2N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)
![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)


![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)


![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14214554.png)
![Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate](/img/structure/B14214562.png)
